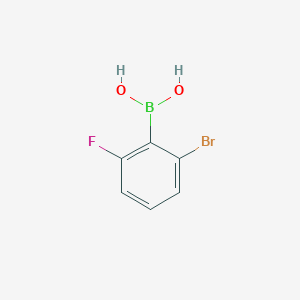

(2-溴-6-氟苯基)硼酸

描述

(2-Bromo-6-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a bromine and a fluorine atom on an aromatic phenyl ring. Boronic acids are known for their versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . The presence of halogens on the phenyl ring can influence the reactivity and stability of the boronic acid, making it a valuable intermediate in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids can be achieved through various methods. One approach involves the halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation . Another method includes the metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences, which are efficient for producing aryl boronic acids that can participate in cross-coupling reactions . Additionally, the use of organic lithium reagents has been described for synthesizing boronic acid derivatives, such as (3-fluoro-5-methylphenyl)boronic acid, which can be further oxidized to produce target compounds like 3-borono-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by the presence of substituents on the aromatic ring. Fluorination, for instance, can enhance the stability of cyclic semianhydrides in boronic acids, as shown by ab initio calculations and crystal structure determinations . The solid-state and solution structural properties of these compounds are also affected by the synergy between the fluorination and the boronic group, which can lead to unique behaviors such as equilibration with dehydrated forms and strong intermolecular hydrogen bonding .

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo reversible condensation reactions, which allows them to serve as building blocks for complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . They also play a crucial role in the Suzuki-Miyaura coupling reactions, where they react with various (hetero)aryl halides to form biaryl compounds . The presence of halogens on the boronic acid can lead to chlorine/fluorine exchanges during reactions, as observed in the synthesis of new boron compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Bromo-6-fluorophenyl)boronic acid can be inferred from studies on similar boronic acids. Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), provide insights into the vibrational modes, chemical shifts, and electronic properties of these compounds . The acidity and binding constants of boronic acids with diols are also important properties that determine their reactivity and applications in biomaterials and sensing technologies .

科学研究应用

合成新化合物

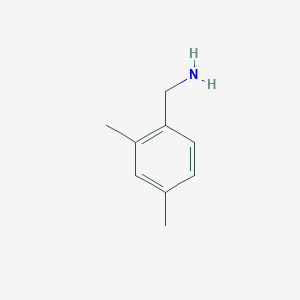

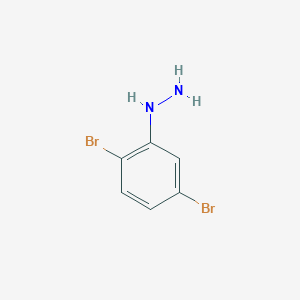

- (2-溴-6-氟苯基)硼酸在合成各种化合物中发挥作用。例如,从4-溴-2-氟苯胺合成的氨基-3-氟苯硼酸,使用类似的过程涉及锂-溴交换和三甲基硼酸酯的加成。这种合成是创建具有潜在药用应用的新化合物的一部分(Das et al., 2003)。

铃木宫浦反应

- 该化合物在铃木宫浦反应中发挥作用,这是有机合成中重要的一种交叉偶联反应。例如,通过2-氰基-6-氟苯硼酸的溴硼脱卤合成2-溴-3-氟苯甲腈,展示了它在这类反应中的实用性(Szumigala et al., 2004)。

荧光化学传感器

- 硼酸,包括(2-溴-6-氟苯基)硼酸,在荧光化学传感器的开发中被使用。这些传感器对于检测生物活性物质至关重要,在疾病预防、诊断和治疗中发挥着重要作用(Huang et al., 2012)。

生物材料应用

- 在生物材料中,硼酸与生物二醇相互作用形成复合物。这种性质被利用于传感、递送和材料化学。对硼酸-二醇络合物的研究有助于理解这些相互作用在各种应用中的作用(Brooks等人,2018)。

传感应用

- 硼酸在传感应用中至关重要,包括均相测定和异质检测,因为它们与二醇和路易斯碱的相互作用。它们还用于生物标记、蛋白质操纵和治疗开发(Lacina et al., 2014)。

对结构和酸性性质的影响

- 像(2-溴-6-氟苯基)硼酸这样的化合物中的氟取代基影响它们的酸性和结构行为,这对于理解它们在各种化学环境中的反应性和稳定性至关重要(Gozdalik et al., 2017)。

纳米技术中的光学调制

- 这些化合物也被用于纳米技术,特别是在碳纳米管等材料的光学调制中。苯基硼酸嵌合材料的结构-功能关系对于开发先进的光学材料至关重要(Mu et al., 2012)。

安全和危害

属性

IUPAC Name |

(2-bromo-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSHYHSMIRBRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584397 | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-6-fluorophenyl)boronic acid | |

CAS RN |

913835-80-0 | |

| Record name | B-(2-Bromo-6-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

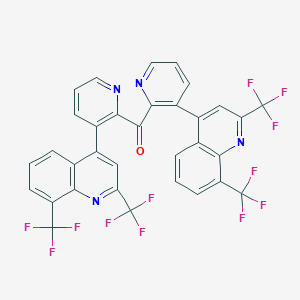

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

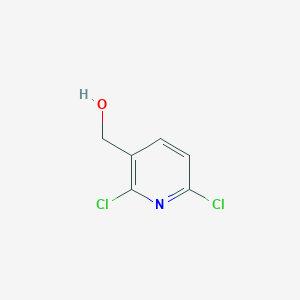

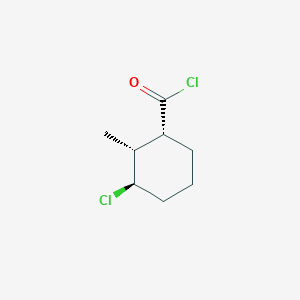

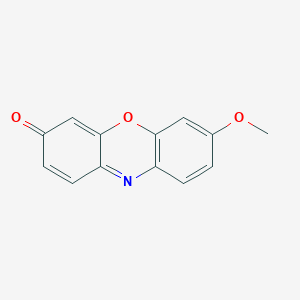

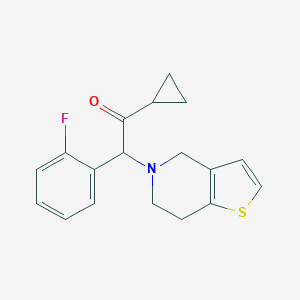

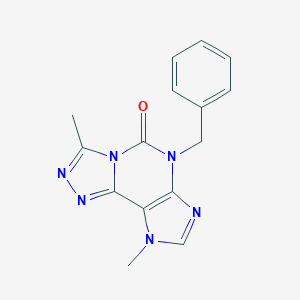

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)